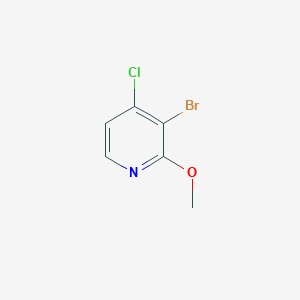

3-Bromo-4-chloro-2-methoxypyridine

Description

3-Bromo-4-chloro-2-methoxypyridine is an organic compound with the molecular formula C6H5BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name |

3-bromo-4-chloro-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHKYPBXCPFNKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-2-methoxypyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 2-methoxypyridine. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts or under specific temperature conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivatives. The process may include steps such as halogenation, purification, and crystallization to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-2-methoxypyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound .

Scientific Research Applications

3-Bromo-4-chloro-2-methoxypyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the development of biologically active molecules.

Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-methoxypyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would depend on the specific molecular targets and pathways it interacts with. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-2-chloro-4-methoxypyridine

- 3-Bromo-2-methylpyridine

- 4-Bromo-2-methylpyridine

Uniqueness

3-Bromo-4-chloro-2-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be suitable .

Biological Activity

3-Bromo-4-chloro-2-methoxypyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : C₆H₄BrClN

- Molecular Weight : 222.467 g/mol

- Density : 1.6 ± 0.1 g/cm³

- Boiling Point : 226.7 ± 35.0 °C

- LogP : 2.74 (indicating moderate lipophilicity)

These properties suggest that the compound has suitable characteristics for biological activity, including good membrane permeability.

Synthesis

The synthesis of this compound typically involves halogenation and methoxylation of pyridine derivatives. Methods include:

- Halogenation : Bromination and chlorination of pyridine.

- Methoxylation : Introduction of a methoxy group using methylating agents.

Cytotoxicity

Research indicates that derivatives of pyridine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study assessed the cytotoxic activity against HepG2 (liver), DU145 (prostate), and MBA-MB-231 (breast) cancer cell lines:

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | <100 | HepG2 |

| <100 | DU145 | |

| <100 | MBA-MB-231 |

The compound showed promising activity with IC₅₀ values below 100 µM, indicating potential as an anticancer agent .

The mechanism by which this compound exerts its cytotoxic effects is believed to involve:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of halogen and methoxy groups significantly enhances the biological activity of pyridine derivatives. Variations in substituents on the pyridine ring can lead to different levels of potency:

| Substituent | Activity Level |

|---|---|

| Methoxy | Increased activity |

| Bromo/Chloro | Moderate activity |

| Nitro | High activity |

Compounds with larger or more electronegative substituents tend to exhibit better activity due to enhanced interactions with biological targets .

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

A systematic evaluation demonstrated that this compound exhibited potent cytotoxicity across multiple cancer types, suggesting broad-spectrum anticancer potential. -

Inhibition Studies :

In biochemical assays, the compound showed selective inhibition against specific targets involved in cancer progression, reinforcing its role as a potential therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.